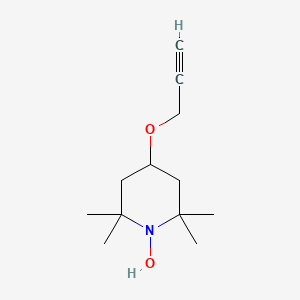![molecular formula C17H16ClN B12519472 2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride CAS No. 682153-65-7](/img/structure/B12519472.png)
2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride is a chemical compound belonging to the class of isoquinolines Isoquinolines are aromatic heterocyclic organic compounds that are structurally related to quinolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride can be achieved through several methods. One common approach involves the cyclization of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride.
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and catalyst-free processes in water has been explored to enhance the efficiency and environmental sustainability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride undergoes various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the particular isoquinoline derivative and its structural features .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: The parent compound of isoquinoline derivatives.
Tetrahydroisoquinoline: A reduced form of isoquinoline with potential biological activities.
Quinoline: A structurally related compound with similar chemical properties.
Uniqueness
2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride is unique due to its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
682153-65-7 |
|---|---|
Molekularformel |
C17H16ClN |
Molekulargewicht |
269.8 g/mol |
IUPAC-Name |
2-[(1S)-1-phenylethyl]isoquinolin-2-ium;chloride |
InChI |
InChI=1S/C17H16N.ClH/c1-14(15-7-3-2-4-8-15)18-12-11-16-9-5-6-10-17(16)13-18;/h2-14H,1H3;1H/q+1;/p-1/t14-;/m0./s1 |
InChI-Schlüssel |
MJSWXOCRXUQKAB-UQKRIMTDSA-M |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |
Kanonische SMILES |
CC(C1=CC=CC=C1)[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


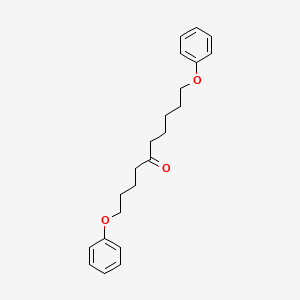
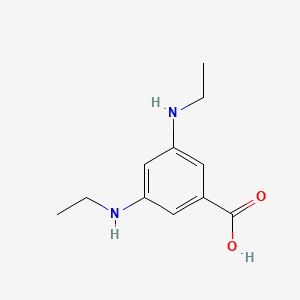
![4-[(2-Methoxynaphthalen-1-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12519401.png)
![3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride](/img/structure/B12519412.png)
![5-Chloro-3-(4-ethylphenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12519420.png)
![Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate](/img/structure/B12519425.png)
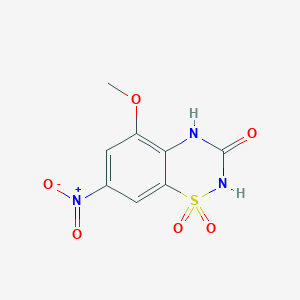

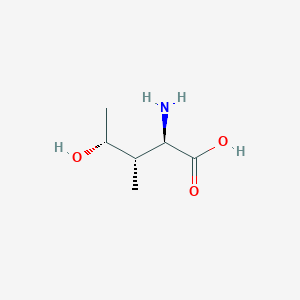
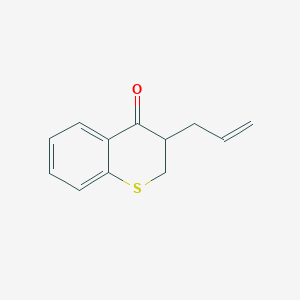
![2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol](/img/structure/B12519455.png)
![6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine](/img/structure/B12519457.png)
